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Compound of Interest

Compound Name: 2-Methyl-5-methoxybenzimidazole

Cat. No.: B1586963 Get Quote

This guide provides a detailed analysis of the expected spectroscopic data for 2-Methyl-5-
methoxybenzimidazole, a heterocyclic compound of interest in medicinal chemistry and

materials science. In the absence of a complete, publicly available experimental dataset for this

specific molecule, this document synthesizes information from foundational spectroscopic

principles and experimental data from closely related analogues. This approach is designed to

empower researchers, scientists, and drug development professionals to predict, interpret, and

validate the spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview
2-Methyl-5-methoxybenzimidazole possesses a fused bicyclic system consisting of a

benzene ring and an imidazole ring, with a methyl group at the 2-position and a methoxy group

at the 5-position. This substitution pattern gives rise to a unique set of spectroscopic

signatures. The structural elucidation of this molecule relies on the synergistic interpretation of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Caption: Molecular structure of 2-Methyl-5-methoxybenzimidazole.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 2-Methyl-5-methoxybenzimidazole, both ¹H and ¹³C NMR will provide

critical information.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methyl-5-methoxybenzimidazole is expected to show distinct

signals for the aromatic protons, the methyl protons, and the methoxy protons. The exact

chemical shifts can be influenced by the solvent used.

Expected ¹H NMR Data (Predicted):

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH 12.0 - 12.5 br s -

Aromatic-H 7.3 - 7.5 d ~8.5

Aromatic-H 6.9 - 7.1 d ~2.0

Aromatic-H 6.7 - 6.9 dd ~8.5, ~2.0

-OCH₃ ~3.8 s -

-CH₃ ~2.5 s -

Interpretation and Rationale:

NH Proton: The imidazole N-H proton is expected to be significantly deshielded, appearing

as a broad singlet at a high chemical shift (downfield) due to its acidic nature and potential

for hydrogen bonding.

Aromatic Protons: The benzene ring has three protons. The methoxy group is an electron-

donating group, which will shield the ortho and para protons. This will result in a complex

splitting pattern. We can predict one doublet for the proton ortho to the methoxy group,

another doublet for the proton meta to the methoxy group, and a doublet of doublets for the

remaining proton.
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Methoxy and Methyl Protons: The methoxy (-OCH₃) and methyl (-CH₃) protons will each

appear as sharp singlets, as they have no adjacent protons to couple with. The methoxy

protons will be further downfield than the methyl protons due to the deshielding effect of the

adjacent oxygen atom.

For comparison, the ¹H NMR spectrum of the related compound 2-methylbenzimidazole in

DMSO-d₆ shows aromatic protons between δ 7.06 and 7.48 ppm and a methyl signal at δ 2.46

ppm[1]. The addition of a methoxy group at the 5-position is expected to shift the signals of the

adjacent aromatic protons upfield.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

Carbon Chemical Shift (δ, ppm)

C=N (C2) ~151

Aromatic C-O (C5) ~155

Aromatic C (quaternary) 130 - 140

Aromatic CH 100 - 125

-OCH₃ ~55

-CH₃ ~14

Interpretation and Rationale:

C2 Carbon: The carbon atom of the imidazole ring bonded to the two nitrogen atoms (C2) is

expected to have the most downfield chemical shift among the ring carbons due to the

strong deshielding effect of the electronegative nitrogen atoms. For 2-methylbenzimidazole,

this carbon appears at δ 151.15 ppm[1].

Aromatic Carbons: The carbon atom attached to the methoxy group (C5) will be significantly

deshielded. The other aromatic carbons will appear in the typical aromatic region (δ 100-140
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ppm).

Aliphatic Carbons: The methoxy carbon (-OCH₃) will appear around δ 55 ppm, and the

methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 14 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-5-methoxybenzimidazole is expected to show characteristic absorption

bands for N-H, C-H, C=N, C=C, and C-O bonds.

Expected IR Data (Predicted):

Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch 3200 - 3500 Medium, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=N stretch 1610 - 1640 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to strong

C-O stretch (aryl ether) 1230 - 1270 Strong

Interpretation and Rationale:

The broad band in the 3200-3500 cm⁻¹ region is characteristic of the N-H stretching vibration

of the imidazole ring, broadened by hydrogen bonding.

Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000

cm⁻¹, respectively.

The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will give

rise to absorptions in the 1450-1640 cm⁻¹ region.

A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O

stretching vibration of the methoxy group.
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The IR spectrum of 2-methylbenzimidazole shows a characteristic N-H stretch at 3185 cm⁻¹[1].

For 2-mercapto-5-methoxybenzimidazole, characteristic bands for the C-O aryl stretch are

observed at 1265 cm⁻¹ and for the C-O alkyl stretch at 1182 and 1026 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methyl-5-methoxybenzimidazole (C₉H₁₀N₂O), the expected molecular

weight is approximately 162.19 g/mol .

Expected MS Data (Predicted):

m/z Interpretation

162 Molecular ion [M]⁺

147 [M - CH₃]⁺

131 [M - OCH₃]⁺

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 162.

Common fragmentation pathways would involve the loss of the methyl group from the C2

position, resulting in a fragment at m/z 147, or the loss of the methoxy group, leading to a

fragment at m/z 131.

The mass spectrum of 2-methylbenzimidazole shows a molecular ion peak at m/z 132[1].

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-methoxybenzimidazole in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence.

Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR

experiments like COSY, HSQC, and HMBC can be performed.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference

the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.
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General Workflow for Spectroscopic Analysis

2-Methyl-5-methoxybenzimidazole Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS

data for 2-Methyl-5-methoxybenzimidazole. By combining theoretical predictions with

experimental data from analogous compounds, researchers can confidently identify and

characterize this molecule. The provided protocols offer a starting point for the experimental

work required to obtain high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 2-Methyl-5-
methoxybenzimidazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1586963#spectroscopic-data-for-2-
methyl-5-methoxybenzimidazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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